molecular formula C16H19NOS B8706500 N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

Cat. No. B8706500
M. Wt: 273.4 g/mol
InChI Key: BAAQMNIXAAUGCK-UHFFFAOYSA-N
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Patent
US05117000

Procedure details

Thiophene (25 mmol), acetaldehyde (20 mmol) and 4-isopropylbenzamide (10 mmol) were stirred in acetic acid (10 ml) at 60° C. for 4.5 hours to obtain N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide. Yield: 7%. This result means that a general method which uses acetic acid as a solvent gives the product in a low yield.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH:6](=O)[CH3:7].[CH:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH2:18])=[O:17])=[CH:14][CH:13]=1)([CH3:11])[CH3:10]>C(O)(=O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH:18][C:16](=[O:17])[C:15]1[CH:19]=[CH:20][C:12]([CH:9]([CH3:11])[CH3:10])=[CH:13][CH:14]=1)[CH3:7]

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(=O)N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(C)NC(C1=CC=C(C=C1)C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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